2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine

Description

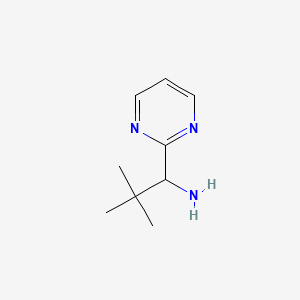

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIFTUNFIBPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248084-64-1 | |

| Record name | 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol . This reaction typically proceeds under mild conditions and yields the desired amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine serves as a crucial building block for synthesizing more complex molecules, particularly heterocyclic compounds. Its unique substitution pattern on the pyrimidine ring enhances its utility in creating diverse chemical entities used in pharmaceutical research.

Biology

The compound has shown promise in various biological applications:

- Enzyme Interactions : It can be utilized in studies examining enzyme interactions, acting as a ligand in biochemical assays. This property is particularly relevant for understanding metabolic pathways and enzyme kinetics.

- Antitumor Activity : Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance, it demonstrated IC50 values ranging from 10 μM to 30 μM against A2780 ovarian cancer cells, indicating significant antitumor potential .

- Neuroprotective Effects : The compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for developing therapies for neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for various bioactive compounds makes it valuable in drug development and agricultural chemistry.

Case Study 1: Antitumor Activity

A study conducted on various pyrimidine derivatives demonstrated that 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amines showed significant cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the pyrimidine structure could enhance biological activity, paving the way for new anticancer agents .

Case Study 2: Neuroprotective Research

Research into the neuroprotective effects of this compound revealed its potential as a therapeutic agent for neurodegenerative diseases. The selective inhibition of nNOS by derivatives of this compound led to improved outcomes in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Key Comparative Insights

Heterocyclic Core Variations

- Pyrimidine vs. However, pyridine derivatives like 2-(pyridin-2-yl)propan-2-amine exhibit simpler synthetic routes and higher thermal stability .

- Tetrazole and Furan Analogues : Tetrazole-containing compounds (e.g., ) are prized for metabolic resistance, while furan derivatives (e.g., ) trade polarity for lipophilicity, influencing blood-brain barrier penetration .

Substituent Effects

- Bulky Alkyl Groups : The tert-butyl group in the target compound increases steric hindrance, which may reduce off-target interactions but also limit solubility. In contrast, morpholine-piperidine chains in antimalarial pyrimidines () enhance solubility and target affinity .

Biological Activity

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine, a compound with the molecular formula CHN, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of pyrimidine derivatives. The detailed methodology often utilizes various reagents and conditions to optimize yield and purity. For instance, a common synthetic route may involve the reaction of pyrimidine derivatives with alkyl amines under controlled conditions to achieve the desired product .

Antitumor Properties

Recent studies have highlighted the antitumor activity of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC values ranging from 10 μM to 30 μM in A2780 ovarian cancer cells, indicating potent antitumor activity .

Neuroprotective Effects

The selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for developing therapies for neurodegenerative disorders. Compounds structurally related to this compound have been identified as effective nNOS inhibitors. These inhibitors have demonstrated improved bioavailability and selectivity, making them promising candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Anti-inflammatory Activity

In addition to its antitumor and neuroprotective properties, this compound has shown anti-inflammatory effects. In vitro studies indicated that this compound can reduce pro-inflammatory cytokine production in activated RAW 264.7 macrophages. The observed IC values for inflammatory markers were significantly lower than those of control substances .

Case Studies

| Study | Findings | IC |

|---|---|---|

| Study A | Antitumor activity in A2780 cells | 19.5 μM |

| Study B | Neuroprotective effects via nNOS inhibition | Not specified |

| Study C | Anti-inflammatory effects on RAW 264.7 cells | 24.40 μM |

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound must be considered. According to PubChem data, the compound is classified as harmful if swallowed and causes skin irritation . This necessitates careful evaluation during drug development processes.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Nucleophilic substitution : Reacting a pyrimidine derivative (e.g., 2-chloropyrimidine) with a branched amine precursor (e.g., 2,2-dimethylpropan-1-amine) under inert conditions (argon/nitrogen) using catalysts like palladium or copper .

- Optimization strategies :

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ improves coupling efficiency .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- X-ray crystallography : For unambiguous 3D structure determination; refine data using SHELXL .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for pyrimidine derivatives (e.g., δ 8.5–9.0 ppm for pyrimidine protons) .

- Mass spectrometry (MS) : Confirm molecular ion peak (expected m/z ~179.3 for C₁₀H₁₅N₃) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Statistical validation : Use R-factors (<5%) and goodness-of-fit (GOF) metrics in SHELX-refined crystallographic models to assess data quality .

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for key protons .

- Dynamic light scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution or oxidation reactions .

- Database-driven predictions : Leverage PISTACHIO or REAXYS to identify plausible reaction pathways and byproducts .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies enhance enantiomeric purity in derivatives of this compound?

- Chiral chromatography : Use cellulose-based columns (Chiralpak®) for separation .

- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps .

- Kinetic resolution : Optimize reaction time to favor formation of one enantiomer over the other .

Methodological Tables

Q. Table 1. Key spectroscopic benchmarks for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.